molecular formula C11H22O3 B142741 Methyl 3-hydroxydecanoate CAS No. 62675-82-5

Methyl 3-hydroxydecanoate

Cat. No. B142741
CAS No.: 62675-82-5
M. Wt: 202.29 g/mol
InChI Key: UBVACUZVNTVHTE-UHFFFAOYSA-N
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Patent
US06603034B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.1 g of zinc powder (108 mmol) in 42 ml of ethyl acetate. After 1.7 ml of trimethylchlorosilane (13.4 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 15.3 g of undiluted methyl bromoacetate (100 mmol) were subsequently added dropwise within 7 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 0° C., 10.7 g of undiluted octanal (83 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 50C for 30 min, 25° C. for 2 h and 40° C. for 20 min, the mixture was cooled to 0° C., acidified with 30 ml of 10% hydrochloric acid to a pH of 1 and the mixture was stirred for 10 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxydecanoate was obtained in a yield of 14.2 g (84% of theory) and had a boiling point of 59° C. (0.04 mbar).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl>C(OCC)(=O)C.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
C(CCCCCCC)=O
Step Four
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
7.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 65° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 5° C. by external cooling
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Excess zinc was then filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase removed
STIRRING
Type
STIRRING
Details
The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CC(=O)OC)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06603034B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.1 g of zinc powder (108 mmol) in 42 ml of ethyl acetate. After 1.7 ml of trimethylchlorosilane (13.4 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 15.3 g of undiluted methyl bromoacetate (100 mmol) were subsequently added dropwise within 7 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 0° C., 10.7 g of undiluted octanal (83 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 50C for 30 min, 25° C. for 2 h and 40° C. for 20 min, the mixture was cooled to 0° C., acidified with 30 ml of 10% hydrochloric acid to a pH of 1 and the mixture was stirred for 10 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxydecanoate was obtained in a yield of 14.2 g (84% of theory) and had a boiling point of 59° C. (0.04 mbar).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl>C(OCC)(=O)C.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
C(CCCCCCC)=O
Step Four
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
7.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 65° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 5° C. by external cooling
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Excess zinc was then filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase removed
STIRRING
Type
STIRRING
Details
The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CC(=O)OC)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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